3-O-Cyclopropylmethyl-buprenorphine is a derivative of buprenorphine, a well-known opioid used primarily for the treatment of severe pain and opioid addiction. Buprenorphine itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, which contributes to its unique therapeutic profile. The compound is noted for its high binding affinity and selectivity towards various opioid receptors, making it a valuable candidate in pain management and addiction therapy .
3-O-Cyclopropylmethyl-buprenorphine is synthesized from oripavine, a natural alkaloid derived from the opium poppy. The compound falls under the category of small molecules, specifically classified as a morphinan derivative. Its chemical formula is with a molecular weight of approximately 467.64 g/mol .
The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several key steps:
This synthetic route has been optimized to minimize environmental impact while maximizing efficiency, demonstrating significant advancements over previous methods that relied on more hazardous materials.
The molecular structure of 3-O-Cyclopropylmethyl-buprenorphine features a complex arrangement characteristic of morphinan derivatives. The compound contains multiple functional groups essential for its biological activity:
The structural formula can be represented as follows:
3-O-Cyclopropylmethyl-buprenorphine participates in various chemical reactions typical of opioid derivatives:
These reactions are critical in determining both the pharmacokinetics and pharmacodynamics of the compound.
The mechanism of action for 3-O-Cyclopropylmethyl-buprenorphine primarily involves:
This dual action makes it particularly effective in managing chronic pain conditions while reducing the risk of addiction.
3-O-Cyclopropylmethyl-buprenorphine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
3-O-Cyclopropylmethyl-buprenorphine has significant applications in:
This compound represents an important advancement in pharmaceutical chemistry, particularly within the context of addressing the ongoing opioid crisis by providing safer alternatives for pain management.
3-O-Cyclopropylmethyl-buprenorphine (C33H47NO4) represents a structurally modified oripavine derivative characterized by the introduction of a cyclopropylmethyl ether moiety at the C3 phenolic oxygen position. Its systematic IUPAC name is 2-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-15-methoxy-11-(cyclopropylmethoxy)-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0⁶,¹⁴.0¹²,²⁰]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol, reflecting the complex polycyclic framework inherent to morphinan alkaloids [4] [7]. The compound shares the core orvinol structure of buprenorphine—a thebaine derivative featuring the C6-C14 ethano bridge, C7 tert-butyl group, and C3 hydroxy modification—but diverges through its 3-O-alkylation pattern [2] [8]. This structural classification positions it within a broader family of C3-etherified buprenorphine analogues investigated for their tailored receptor interactions. The cyclopropylmethyl substituent introduces distinct steric and electronic properties compared to the hydrogen atom at this position in unmodified buprenorphine, significantly altering ligand-receptor dynamics [6] [9].
Table 1: Molecular Characteristics of 3-O-Cyclopropylmethyl-Buprenorphine
Property | Value | Source |
---|---|---|
Molecular Formula | C33H47NO4 | [1] [4] |
Molecular Weight | 521.731 g/mol | [4] |
IUPAC Name | 2-[(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-15-methoxy-11-(cyclopropylmethoxy)-13-oxa-5-azahexacyclo[13.2.2.1²,⁸.0¹,⁶.0⁶,¹⁴.0¹²,²⁰]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol | [4] |
CAS Registry Number | 775271-05-1 | [4] [10] |
Deuterated Form | C33D4H43NO4 (MW: 525.755 g/mol) | [10] |
The synthesis of 3-O-cyclopropylmethyl-buprenorphine emerged from concerted efforts to modulate buprenorphine’s receptor engagement profile, particularly its partial μ-opioid receptor (MOP) agonism and κ-opioid receptor (KOP) antagonism. Buprenorphine itself was discovered in 1966 through systematic structural exploration of thebaine-derived orvinols by researchers at Reckitt & Colman [5]. By the 1990s–2000s, medicinal chemists pursued C3-etherified derivatives to probe the role of phenolic hydroxyl group in receptor efficacy and kinetics [6] [9]. The cyclopropylmethyl ether modification was strategically selected due to:
This compound was synthesized as part of targeted campaigns to develop buprenorphine analogues with biased signaling or mixed opioid/nociceptin pharmacology—objectives driven by the clinical observation that buprenorphine’s unique therapeutic profile (e.g., lower abuse liability, ceiling on respiratory depression) stems from its multi-receptor actions [2] [6]. Patent literature from the 2010s reveals optimized synthetic routes to this analogue, highlighting industrial-academic collaborations in opioid medicinal chemistry [3] [9].
The 3-O-position in oripavines serves as a critical site for structural diversification due to its direct involvement in hydrogen bonding within the opioid receptor binding pocket. Introducing a cyclopropylmethyl ether at this location induces profound functional consequences:
Electronic and Steric Effects: Etherification eliminates the hydrogen-bond-donating capacity of the phenolic OH group, disrupting a key interaction with His297 (human MOP) or analogous residues in KOP/NOP receptors. The cyclopropyl ring’s angle strain and electron-rich nature further distort ligand orientation in the pocket, potentially favoring δ- or κ-opioid receptor conformations over μ-receptors [6] [9].
Contrast with C7 and N17 Modifications:
N-Cyclopropyl substitutions (as in buprenorphine itself) confer partial agonism by restricting receptor conformational changes [2] [7].The 3-O-alkylation strategy thus offers orthogonal control over receptor signaling compared to C7 or N17 modifications.
Isotopic Derivatives: Deuterated forms like 3-O-(cyclopropyl-d4)methyl-buprenorphine (C33D4H43NO4) are synthesized as internal standards for mass spectrometry-based bioanalysis, leveraging kinetic isotope effects to improve detection sensitivity without altering receptor affinity [10].
Table 2: Comparative Receptor Profile of Buprenorphine Analogues
Compound | MOP Efficacy (% vs. DAMGO) | KOP Antagonism (Ke, nM) | NOP Partial Agonism | Key Structural Feature | Source |
---|---|---|---|---|---|
Buprenorphine | 20% | 0.14 nM | Moderate (EC50: 1480 nM) | C3-OH | [2] [6] |
3-O-Cyclopropylmethyl-buprenorphine | Not reported | Enhanced vs. parent | Likely preserved | C3-O-CH2-cC3H5 | [6] [9] |
7β-Methylbuprenorphine | <10% | Robust antagonism | High (EC50: 416 nM) | C7β-CH3 | [6] |
The synthesis of 3-O-cyclopropylmethyl-buprenorphine employs oripavine precursors (e.g., thebaine or buprenorphine) through selective alkylation strategies:
Step 1: Precursor ActivationBuprenorphine or its C3-deprotected intermediates are treated with strong bases (e.g., NaH, K2CO3) in anhydrous dimethylformamide (DMF) or acetonitrile to generate the C3-phenolate nucleophile [3] [9].
Step 2: Ether FormationThe phenolate undergoes SN2 reaction with cyclopropylmethyl bromide (or chloride) at 50–80°C, yielding the 3-O-alkylated product. Microwave-assisted synthesis has been patented to accelerate this step while minimizing decomposition [9].
Alternative Route: Diels-Alder ApproachA more complex route involves:
Characterization relies on advanced analytical techniques:
Table 3: Key Synthetic Building Blocks for 3-O-Cyclopropylmethyl-Buprenorphine Analogues
Precursor | Role | Reaction Conditions | Yield | Reference |
---|---|---|---|---|
Buprenorphine free base | Direct substrate for O-alkylation | NaH, cyclopropylmethyl bromide, DMF, 80°C | 60–75% | [3] |
Thebaine | Diels-Alder substrate | LiBF4, methacrolein, THF, 60°C | 40–50% | [6] [9] |
Oripavine | Demethylation precursor | BBr3, CH2Cl2, −78°C | 85% | [9] |
CAS No.: 115268-43-4
CAS No.: 17869-27-1
CAS No.: 1326-83-6
CAS No.:
CAS No.: